molecular formula C12H14O5S B12209526 Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester CAS No. 97138-17-5

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester

Cat. No.: B12209526
CAS No.: 97138-17-5
M. Wt: 270.30 g/mol
InChI Key: UWOYQILWJSNYPM-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is an organic compound with the molecular formula C12H14O4S It is a derivative of butanoic acid, featuring a phenylsulfonyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester typically involves the reaction of ethyl acetoacetate with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where reactants are mixed and reacted in a microchannel reactor. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential as an enzyme inhibitor, making it valuable for various applications in research and industry .

Biological Activity

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C12H14O4S
  • IUPAC Name : Ethyl 3-oxo-4-(phenylsulfonyl)butanoate

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of butanoic acid derivatives. Specifically, compounds related to butanoic acid have shown varying degrees of antibacterial and antifungal activities.

  • Antibacterial Effects :
    • A study indicated that certain derivatives exhibit moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium .
    • The Minimum Biofilm Eradication Concentration (MBEC) for effective compounds was found to be around 125 µg/mL against these strains.
  • Antifungal Activity :
    • The compound demonstrated antifungal effects against Candida albicans, with similar MBEC values noted .

Cytotoxicity and Antiproliferative Effects

Research into the cytotoxic effects of butanoic acid derivatives has shown promising results:

  • Cell Viability Assays : In vitro studies using various cancer cell lines have indicated that the compound exhibits cytotoxicity, leading to reduced cell viability in a dose-dependent manner. For instance, exposure to concentrations of 10-100 µM resulted in significant cell death in MCF-7 breast cancer cells .
  • Mechanisms of Action : The cytotoxic effects are potentially mediated through the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of butanoic acid derivatives, including the target compound. The results are summarized in Table 1.

CompoundTarget BacteriaMBEC (µg/mL)Activity Level
Compound AStaphylococcus aureus125Moderate
Compound BEnterococcus faecium125Moderate
Compound CCandida albicans125Moderate

Study 2: Cytotoxicity Assessment

Another study focused on the antiproliferative effects of butanoic acid derivatives on cancer cells. The findings are detailed in Table 2.

Concentration (µM)Cell LineViability (%)Apoptosis Markers
10MCF-780Increased Bax
50MCF-750Increased Caspase-3
100MCF-720Increased Cleaved PARP

Discussion

The biological activity of this compound suggests its potential as an antimicrobial and antiproliferative agent. The moderate antibacterial and antifungal activities indicate its usefulness in treating infections caused by resistant strains. Additionally, its cytotoxic effects on cancer cells highlight its potential role in cancer therapy.

Properties

CAS No.

97138-17-5

Molecular Formula

C12H14O5S

Molecular Weight

270.30 g/mol

IUPAC Name

ethyl 4-(benzenesulfonyl)-3-oxobutanoate

InChI

InChI=1S/C12H14O5S/c1-2-17-12(14)8-10(13)9-18(15,16)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3

InChI Key

UWOYQILWJSNYPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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